

discovery and history of 2-Chloro-6-iodopyridin-3-ol

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Compound of Interest

Compound Name: 2-Chloro-6-iodopyridin-3-ol

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An In-depth Technical Guide to **2-Chloro-6-iodopyridin-3-ol**: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of **2-chloro-6-iodopyridin-3-ol**, a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research. Due to a lack of specific literature on its initial discovery, this document outlines a plausible synthetic history and a detailed experimental protocol based on established synthetic methodologies for analogous compounds. The guide also includes a summary of its physicochemical properties and a discussion of its potential utility in drug development, supported by data from related halogenated pyridines.

Introduction and Plausible History

While a definitive historical account of the initial discovery of **2-chloro-6-iodopyridin-3-ol** is not readily available in published literature, its structure suggests a synthesis route emerging from the extensive research into functionalized pyridine scaffolds. Pyridine and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The introduction of halogen substituents allows for fine-tuning of electronic properties and provides reactive handles for further chemical transformations, such as cross-coupling reactions.

The development of synthetic methods for halogenated pyridines has been a continuous effort. The plausible first synthesis of **2-chloro-6-iodopyridin-3-ol** would likely have been achieved

through a multi-step sequence, leveraging known transformations of pyridine rings. A logical precursor would be a suitably substituted aminopyridine, which could then undergo a Sandmeyer reaction to introduce the iodo group. Given its potential as an intermediate for more complex molecules, its preparation was likely driven by the need for novel building blocks in drug discovery programs.^[1]

Physicochemical Properties

A summary of the known quantitative data for **2-chloro-6-iodopyridin-3-ol** is presented in Table 1. This data is compiled from various chemical supplier databases.

Property	Value	Reference
CAS Number	185220-68-2	^[1]
Molecular Formula	C ₅ H ₃ ClINO	^[1]
Molecular Weight	255.44 g/mol	^[1]
Boiling Point	394.5°C at 760 mmHg	
Storage Temperature	2-8°C, protected from light, stored under inert gas	

Proposed Synthesis: Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of **2-chloro-6-iodopyridin-3-ol**, based on the well-established Sandmeyer reaction.^{[2][3]} The proposed starting material is 2-chloro-6-amino-pyridin-3-ol.

Step 1: Diazotization of 2-chloro-6-aminopyridin-3-ol

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-6-aminopyridin-3-ol (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated sulfuric acid and water) at 0-5°C.
- Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to the reaction mixture, maintaining the temperature below 5°C.

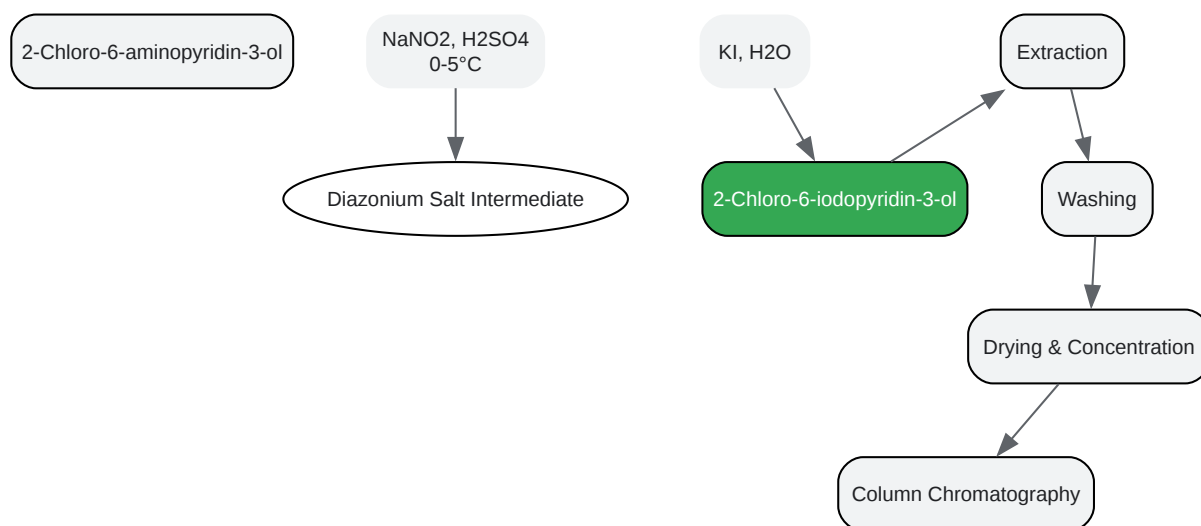
- Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination via Sandmeyer Reaction

- In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water.
- Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen evolution should be observed.
- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- The crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure **2-chloro-6-iodopyridin-3-ol**.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **2-chloro-6-iodopyridin-3-ol**.



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Caption: Proposed synthetic workflow for **2-Chloro-6-iodopyridin-3-ol**.

Potential Applications in Drug Development and Research

2-Chloro-6-iodopyridin-3-ol serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The presence of two different halogen atoms at positions amenable to selective functionalization makes it a versatile building block. The chlorine and iodine atoms can be selectively replaced or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce more complex substituents.

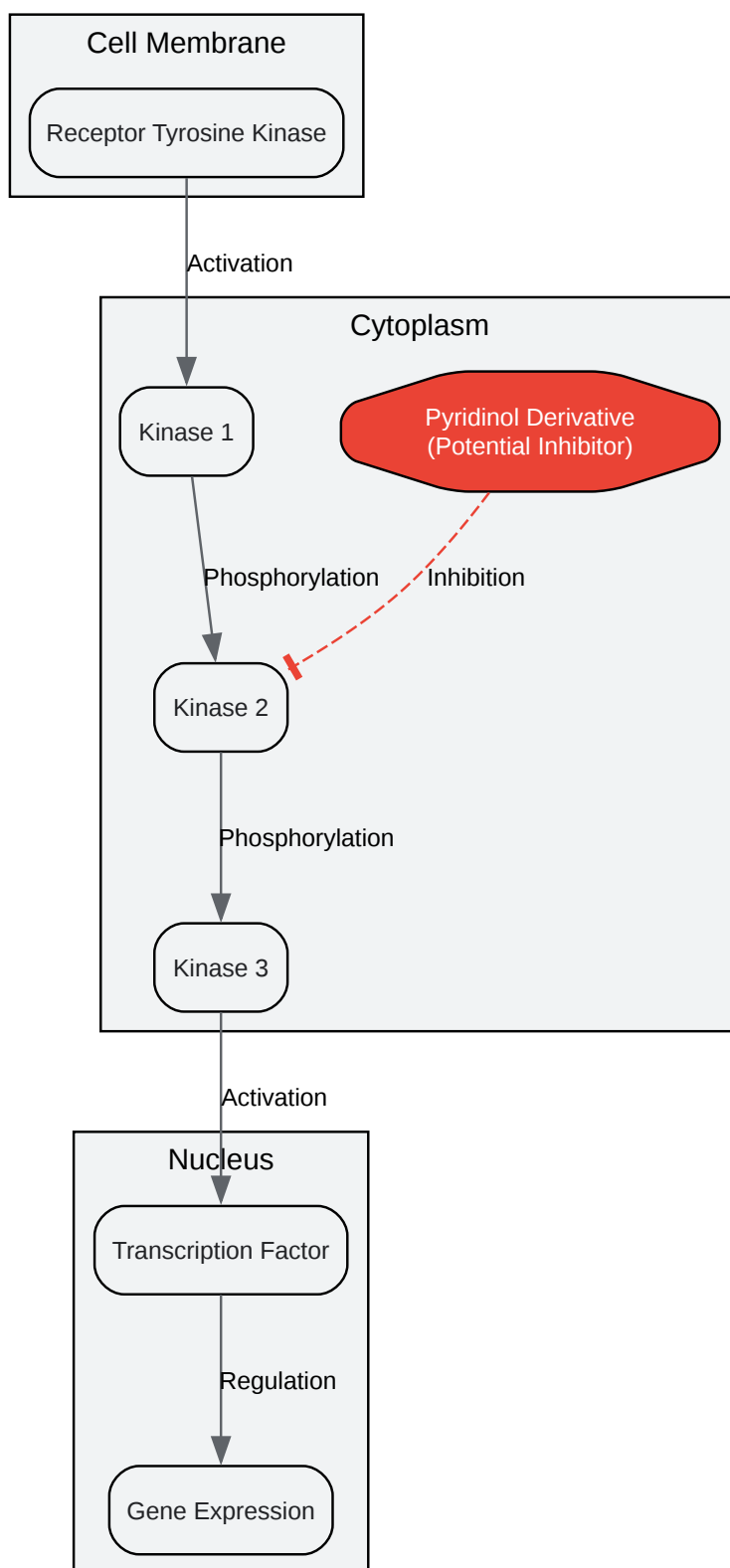
The broader class of halogenated pyridin-3-ol derivatives has been investigated for a range of biological activities. While no specific biological data for **2-chloro-6-iodopyridin-3-ol** is publicly available, related compounds have shown potential as kinase inhibitors, which are crucial in cancer therapy by interfering with cell signaling pathways that control proliferation and survival. Halogenated pyridines have also been explored for their antimicrobial properties.

The unique reactivity of both the chlorine and iodine atoms allows for the differential synthesis of a library of compounds for screening in drug discovery campaigns. The hydroxyl group also

provides a site for further modification, such as etherification or esterification, to modulate the compound's pharmacokinetic properties.

Signaling Pathways of Related Compounds

While specific signaling pathways for **2-chloro-6-iodopyridin-3-ol** have not been elucidated, substituted pyridines are known to interact with various biological targets. For instance, certain pyridine derivatives act as inhibitors of protein kinases, which are key components of intracellular signaling cascades. The diagram below illustrates a generalized kinase signaling pathway that could potentially be modulated by derivatives of this compound class.



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Caption: Generalized kinase signaling pathway potentially targeted by pyridinol derivatives.

Conclusion

2-Chloro-6-iodopyridin-3-ol is a synthetically valuable halogenated pyridine derivative. While its specific discovery and history are not well-documented, a plausible synthesis via a Sandmeyer reaction on an aminopyridinol precursor is outlined. Its utility lies in its potential as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

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